2,2,3,4,6,6-Hexamethylheptane
Description
2,2,3,4,6,6-Hexamethylheptane (CAS identifier: HX223466C7N) is a highly branched alkane with the molecular formula C₁₃H₂₈. Its structure features six methyl groups attached to a heptane backbone at positions 2, 2, 3, 4, 6, and 6, resulting in significant steric hindrance and reduced molecular symmetry. This compound is recognized in regulatory frameworks, such as the U.S. Environmental Protection Agency (EPA), where it is listed under the identifier HX223466C7N .
Properties
CAS No. |
62108-32-1 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
2,2,3,4,6,6-hexamethylheptane |
InChI |
InChI=1S/C13H28/c1-10(9-12(3,4)5)11(2)13(6,7)8/h10-11H,9H2,1-8H3 |
InChI Key |
UOQQMBRMFRZOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)C(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,4,6,6-Hexamethylheptane typically involves the alkylation of smaller hydrocarbons. One common method is the Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 2,2,3,4,6,6-Hexamethylheptane may involve large-scale alkylation processes using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced catalyst systems to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,4,6,6-Hexamethylheptane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions typically use oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction conditions include heating and maintaining an acidic environment.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon (Pd/C) under high pressure and temperature.
Substitution: Substitution reactions often use halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of UV light or heat.
Major Products Formed:
Oxidation: The major products include alcohols, ketones, and carboxylic acids, depending on the extent of oxidation.
Reduction: The primary product is the fully hydrogenated alkane.
Substitution: The major products are halogenated derivatives of the original compound.
Scientific Research Applications
2,2,3,4,6,6-Hexamethylheptane has various applications in scientific research, including:
Chemistry: It serves as a reference compound in the study of reaction mechanisms and kinetics.
Biology: It is used in the synthesis of biologically active molecules and as a solvent in biochemical assays.
Medicine: It can be a precursor in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: It is utilized in the production of lubricants, additives, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2,3,4,6,6-Hexamethylheptane exerts its effects depends on the specific application. For example, in oxidation reactions, the mechanism involves the transfer of electrons from the hydrocarbon to the oxidizing agent, resulting in the formation of various oxygen-containing functional groups. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heptane, 2,2,4,6,6-Pentamethyl- (CAS 13475-82-6)
This compound shares a similar backbone with hexamethylheptane but has one fewer methyl group (five instead of six). Key distinctions include:
- Molecular Formula : C₁₂H₂₆ (vs. C₁₃H₂₈ for hexamethylheptane).
- Branching Pattern : Methyl groups at positions 2, 2, 4, 6, and 5. The absence of a methyl group at position 3 reduces steric crowding compared to hexamethylheptane.
- Physical Properties : Calculated vapor pressure is 202.64 kPa at 481.97 K, suggesting moderate volatility. Hexamethylheptane’s additional methyl group may further lower its boiling point due to increased branching .
- Hexamethylheptane’s regulatory listing implies industrial or environmental relevance .
Table 1: Structural and Regulatory Comparison
3-Methyleneheptane (CAS 1632-16-2)
This compound (C₈H₁₆) is structurally distinct due to its unsaturated backbone:
- Functional Group : A methylene group (C=C) at position 3, making it an alkene.
- Reactivity : Unlike saturated hexamethylheptane, 3-methyleneheptane can undergo addition reactions (e.g., hydrogenation, halogenation).
- Physical Properties: Lower molecular weight (C₈H₁₆ vs. C₁₃H₂₈) results in significantly lower boiling points and higher volatility. Its SMILES notation (C(CCCC)(CC)=C) highlights the double bond’s impact on geometry .
1,1,1,6,6,6-Hexamethylheptane-2,4-dione (Hthd)
Key differences include:
Key Research Findings and Implications
Branching and Physical Properties : Increased branching in hexamethylheptane reduces intermolecular van der Waals forces, leading to lower boiling points compared to linear isomers. This property is critical in applications requiring low-viscosity fluids .
Regulatory Considerations : The EPA’s inclusion of hexamethylheptane suggests monitoring for environmental persistence or toxicity, though specific data are unavailable .
Synthetic Challenges : Highly branched alkanes like hexamethylheptane may require specialized alkylation or isomerization techniques to manage steric effects during synthesis.
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